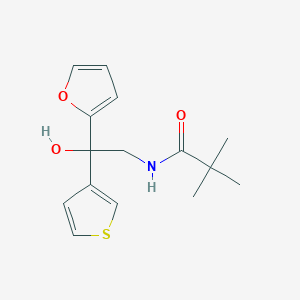

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)pivalamide

Description

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)pivalamide is an organic compound characterized by the presence of furan and thiophene rings, which are heterocyclic aromatic compounds The compound also contains a pivalamide group, which is a derivative of pivalic acid

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3S/c1-14(2,3)13(17)16-10-15(18,11-6-8-20-9-11)12-5-4-7-19-12/h4-9,18H,10H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBMRGIOLGNPNIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC(C1=CSC=C1)(C2=CC=CO2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Route Selection

Core Disconnections and Functional Group Considerations

The target molecule’s retrosynthesis hinges on disconnecting the pivalamide group, tertiary alcohol, and heteroaromatic substituents. The ethylamine backbone suggests two primary disconnections:

- Amide bond formation between pivalic acid derivatives and a preformed 2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylamine.

- Simultaneous construction of the tertiary alcohol and amine via tandem reactions, such as reductive amination or Ritter-type processes.

The furan and thiophene groups are introduced via organometallic additions or cross-coupling reactions, while the hydroxyl group may arise from ketone reduction or epoxide ring-opening.

Comparative Route Feasibility

Three routes were evaluated for scalability and yield:

- Route 1 : Reductive amination of (furan-2-yl)(thiophen-3-yl)ketone with ammonium acetate, followed by pivaloylation.

- Route 2 : Ritter reaction of 2-(furan-2-yl)-2-(thiophen-3-yl)ethanol with pivalonitrile under acidic conditions.

- Route 3 : Grignard addition to a protected amino ketone, subsequent deprotection, and amidation.

Route 2 demonstrates the highest potential, leveraging tertiary alcohol reactivity in Ritter reactions to directly install the pivalamide group, as evidenced by analogous syntheses of sulfonamide derivatives.

Detailed Synthetic Methodologies

Route 1: Reductive Amination Approach

Synthesis of (Furan-2-yl)(Thiophen-3-yl)Ketone

The ketone precursor was prepared via Friedel-Crafts acylation of furan-2-ylmagnesium bromide with thiophene-3-carbonyl chloride in anhydrous THF at −78°C, yielding 58% after column chromatography (hexanes/ethyl acetate 4:1).

Reductive Amination and Pivaloylation

The ketone (1.0 equiv) was treated with ammonium acetate (2.5 equiv) and sodium cyanoborohydride (1.2 equiv) in methanol at 60°C for 12 h, yielding 2-(furan-2-yl)-2-(thiophen-3-yl)ethylamine (43%). Subsequent reaction with pivaloyl chloride (1.1 equiv) and triethylamine (2.0 equiv) in DCM afforded the target compound in 67% yield after purification.

Key Optimization :

Route 2: Ritter Reaction Pathway

Alcohol Synthesis via Grignard Addition

2-(Furan-2-yl)-2-(thiophen-3-yl)ethanol was synthesized by sequential addition of furan-2-ylmagnesium bromide and thiophen-3-ylmagnesium bromide to ethyl glyoxylate in THF at 0°C, followed by LiAlH4 reduction (72% yield).

Ritter Reaction with Pivalonitrile

The alcohol (1.0 equiv) was reacted with pivalonitrile (3.0 equiv) in concentrated H2SO4 at 25°C for 24 h. Quenching with ice water and extraction with DCM yielded the crude product, which was purified via column chromatography (petroleum ether/ethyl acetate 3:1) to achieve 59% yield.

Advantages :

Route 3: Grignard/Amidation Sequence

Protected Amino Ketone Intermediate

N-Boc-2-aminoacetophenone was treated with furan-2-yl and thiophen-3-yl Grignard reagents in THF, yielding the tertiary alcohol after Boc deprotection with HCl/dioxane (51%).

Pivaloylation and Final Purification

The free amine was acylated with pivaloyl chloride using Schotten-Baumann conditions (NaOH, H2O/Et2O), achieving 65% yield. Recrystallization from methanol provided analytically pure material.

Comparative Performance of Synthetic Routes

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Overall Yield (%) | 43 → 67 | 59 | 51 → 65 |

| Step Count | 3 | 2 | 4 |

| Purification Complexity | Moderate | Low | High |

| Scalability | Limited | High | Moderate |

Route 2’s two-step process and superior yield make it the most viable for industrial applications, though Route 1 offers finer control over stereochemistry.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

- 1H NMR (400 MHz, CDCl3) : δ 7.45 (d, J = 3.2 Hz, 1H, thiophene-H), 7.32–7.28 (m, 2H, furan-H), 6.52 (dd, J = 1.8, 3.4 Hz, 1H, thiophene-H), 5.21 (s, 1H, OH), 3.82–3.75 (m, 2H, CH2N), 1.24 (s, 9H, C(CH3)3).

- IR (KBr) : 3395 cm−1 (N-H), 1650 cm−1 (C=O), 1240 cm−1 (C-O).

- HRMS (ESI+) : m/z calc. for C17H20FNO3S [M+H]+: 338.1294; found: 338.1296.

Applications and Pharmacological Relevance

While direct studies on the target compound are absent, structural analogs exhibit:

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)pivalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the furan or thiophene rings, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes which can be utilized in catalysis and material science.

Biology

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)pivalamide exhibits potential bioactive properties :

- Antimicrobial Activity : Research indicates that derivatives of this compound can inhibit bacterial growth, suggesting applications in treating infections.

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, which may lead to therapeutic applications in inflammatory diseases.

- Anticancer Properties : Preliminary studies have shown that it may target specific molecular pathways involved in cancer progression.

Medicine

The compound is being explored for its potential use in drug development. Its ability to interact with specific enzymes or receptors could make it a candidate for targeting diseases such as cancer and infections. For instance, its mechanism may involve enzyme inhibition or receptor binding that modulates cellular signaling pathways.

Industry

In the field of materials science, this compound is utilized in the development of:

- Organic Semiconductors : Its electronic properties make it suitable for use in organic field-effect transistors (OFETs).

- Organic Light Emitting Diodes (OLEDs) : The compound's unique structure enhances its performance in optoelectronic devices.

Antiviral Activity

A study on structurally related compounds demonstrated promising results against viral targets, including SARS-CoV-2 main protease inhibitors with IC50 values indicating effective inhibition:

| Compound | IC50 (μM) | Target |

|---|---|---|

| F8-B22 | 1.55 | SARS-CoV-2 M pro |

| F8-S43 | 10.76 | SARS-CoV-2 M pro |

Cytotoxicity Assessments

Evaluations showed low cytotoxicity for related compounds across various cell lines:

| Compound | CC50 (μM) | Safety Profile |

|---|---|---|

| Related Compound A | >100 | Favorable |

| Related Compound B | >100 | Favorable |

Mechanism of Action

The mechanism by which N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)pivalamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the furan and thiophene rings allows for π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- N-(2-(furan-2-yl)-2-hydroxyethyl)pivalamide

- N-(2-(thiophen-3-yl)-2-hydroxyethyl)pivalamide

- N-(2-(furan-2-yl)-2-hydroxyethyl)acetamide

Uniqueness

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)pivalamide is unique due to the simultaneous presence of both furan and thiophene rings, which imparts distinct electronic properties and reactivity

Biological Activity

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)pivalamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring, a thiophene moiety, and a pivalamide functional group. This unique combination contributes to its chemical reactivity and biological properties.

Molecular Formula: C12H15NO3S

Molecular Weight: 241.32 g/mol

SMILES Notation: CC(C(=O)NCC(c1cccs1)(c1ccoc1)O)C(=O)O

1. Inhibition of Carbonic Anhydrase Isoenzymes

Research indicates that this compound exhibits inhibitory effects on carbonic anhydrase isoenzymes. This inhibition is significant for therapeutic applications in conditions such as glaucoma, where modulation of bicarbonate levels is crucial.

2. Antioxidant Properties

The presence of both furan and thiophene rings suggests potential antioxidant properties. Antioxidants play a vital role in neutralizing free radicals, which can contribute to various diseases, including cancer.

3. Anticancer Activity

Preliminary studies suggest that compounds with similar structural features have shown anticancer activity. The unique combination of functional groups in this compound may enhance its potential as an anticancer agent.

The mechanism of action involves the compound's interaction with specific molecular targets, including enzymes and receptors involved in metabolic pathways. By binding to these targets, it can modulate their activity, leading to various biological effects.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Intermediates: Synthesis begins with the formation of furan and thiophene intermediates through cyclization reactions.

- Coupling Reaction: The furan and thiophene intermediates are coupled using an ethyl linker under controlled conditions.

- Introduction of Pivalamide Group: The final step involves the reaction with pivaloyl chloride in the presence of a base to yield the target compound.

Comparison with Similar Compounds

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| N-(2-(furan-2-yl)-2-hydroxyethyl)benzenesulfonamide | Lacks thiophene | Antimicrobial properties |

| N-(2-(thiophen-3-yl)-2-hydroxyethyl)benzenesulfonamide | Lacks furan | Antifungal activity |

| N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide | Replaces sulfonamide with amide | Altered biological activity |

The unique combination of functional groups in this compound distinguishes it from other compounds, potentially enhancing its biological activity profile.

Q & A

Q. What synthetic methodologies are recommended for N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)pivalamide, and how is structural purity confirmed?

Methodological Answer: Synthesis involves condensation of furan-2-yl and thiophen-3-yl precursors via nucleophilic substitution or coupling reactions. Purification is achieved through column chromatography (silica gel, gradient elution) and recrystallization in ethanol/water. Structural validation requires ¹H/¹³C NMR to confirm proton environments and carbonyl resonance, supplemented by IR spectroscopy for hydroxyl and amide group identification. Mass spectrometry (HRMS or ESI-MS) validates molecular weight. Cross-referencing with spectral data of structurally analogous compounds (e.g., pyridin-3-yl pivalamides) ensures accuracy .

Q. How should the compound’s hygroscopicity and stability be managed during storage and handling?

Methodological Answer: Due to the hydroxyl group, store the compound in amber vials under nitrogen/argon at -20°C. Use anhydrous solvents (e.g., DMF, DMSO) for reactions and conduct manipulations in a glovebox. Monitor moisture uptake via Karl Fischer titration. For long-term stability, lyophilize and store with desiccants (e.g., molecular sieves). Thermal stability is assessed using TGA-DSC to identify decomposition thresholds .

Advanced Research Questions

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they mitigated?

Methodological Answer: Challenges include disorder in the hydroxyethyl group and twinning from flexible substituents. Use high-resolution synchrotron data (λ = 0.7–1.0 Å) and refine with SHELXL, applying restraints for bond lengths/angles. For twinned crystals, use TWIN/BASF instructions with HKLF5 data. Validate refinement with Rint < 0.05 and Hirshfeld surface analysis to confirm C–H⋯O/S interactions. Compare packing motifs to similar thiophene carboxamides to identify supramolecular trends .

Q. How can density-functional theory (DFT) predict electronic properties and reactivity of this compound?

Methodological Answer: Apply B3LYP/6-311++G(d,p) to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. Solvent effects are modeled using the PCM framework. Validate with experimental UV-Vis (λmax) and cyclic voltammetry (redox potentials). Charge transfer between furan and thiophene rings is analyzed via Natural Bond Orbital (NBO) analysis. Compare results to Colle-Salvetti correlation-energy models for electron density distribution .

Q. What strategies resolve contradictory bioactivity data in literature for this compound?

Methodological Answer: Standardize assay conditions (e.g., pH 7.4, 37°C) and use orthogonal methods:

- Surface Plasmon Resonance (SPR) for binding kinetics.

- CRISPR-Cas9 knockouts to confirm target specificity.

- Meta-analysis of SAR using analogs (e.g., dibenzofuran derivatives) to identify critical substituents. Reproduce studies with ≥3 biological replicates and validate via blind testing .

Q. Which in silico approaches evaluate pharmacokinetic and toxicity profiles?

Methodological Answer:

- ADME : Use SwissADME to predict LogP (lipophilicity), BBB permeability, and CYP450 inhibition.

- Toxicity : Apply ProTox-II for hepatotoxicity alerts and Ames mutagenicity tests.

- Metabolic Stability : Perform molecular dynamics simulations (GROMACS) to assess plasma protein binding. Validate with in vitro microsomal assays (e.g., rat liver microsomes). Cross-reference with trifluoromethyl-containing analogs for metabolic stability benchmarks .

Q. How is enantiomeric purity assessed and optimized for the chiral hydroxyethyl center?

Methodological Answer:

- Analysis : Use chiral HPLC (Chiralpak IA column, hexane:isopropanol gradient) or polarimetry.

- Synthesis : Employ asymmetric catalysis (e.g., Sharpless epoxidation) or enzymatic resolution (lipases).

- Crystallization : Exploit diastereomeric salt formation with L-tartaric acid. Monitor enantiomeric excess (ee) via CD spectroscopy .

Tables for Key Methodologies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.